

Application Notes and Protocols: Live-Cell Imaging with MitoPY1

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Compound of Interest

Compound Name: MitoPY1

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Introduction

Mitochondria are central to cellular metabolism and signaling, and the production of reactive oxygen species (ROS) within these organelles is a key aspect of both physiological and pathological processes.^{[1][2][3]} Hydrogen peroxide (H₂O₂) is a major ROS implicated in a variety of cellular events, from signal transduction to oxidative stress-induced cell death.^{[1][4]}

MitoPY1 (Mitochondria Peroxy Yellow 1) is a fluorescent probe specifically designed for the detection of H₂O₂ within the mitochondria of living cells.^{[1][2][3][5][6][7]} This bifunctional molecule combines a triphenylphosphonium (TPP) cation, which directs its accumulation within the negatively charged mitochondrial matrix, with a boronate-based switch that reacts selectively with H₂O₂ to produce a fluorescent signal.^{[1][2][3][5][6][7]} This "turn-on" fluorescence response allows for the visualization of changes in mitochondrial H₂O₂ levels in real-time.^{[1][4]}

Principle of Detection

MitoPY1's mechanism for detecting hydrogen peroxide involves a chemoselective reaction. The non-fluorescent **MitoPY1** probe contains a boronate group that, in the presence of H₂O₂, undergoes oxidative deboronation to form a highly fluorescent phenol product, **MitoPY1ox**.^[1] This conversion leads to a significant increase in the fluorescence quantum yield, allowing for the sensitive detection of H₂O₂.^{[1][4]} The probe demonstrates high selectivity for H₂O₂ over other reactive oxygen species such as superoxide, nitric oxide, and hydroxyl radicals.^{[1][8][9]}

Data Presentation

Quantitative Data Summary

Property	Value	Reference
Excitation Maximum (λ_{ex})	510 nm	[1][4][8][9]
Emission Maximum (λ_{em})	528 - 530 nm	[1][4][8][9]
Quantum Yield (Φ) of MitoPY1ox	0.405	[1][4][8][9]
Recommended Loading Concentration	5 - 10 μ M	[1][4][6]
Recommended Incubation Time	45 - 60 minutes	[1][4]
Solubility	Soluble to 100 mM in DMSO	[8]
Storage	Store at -20°C, protected from light	[8]

Experimental Protocols

Reagent Preparation

1 mM **MitoPY1** Stock Solution:

- To prepare a 1 mM stock solution, dissolve the appropriate mass of **MitoPY1** in high-quality, anhydrous dimethyl sulfoxide (DMSO).[8][9]
- For example, for a product with a molecular weight of 954.68 g/mol, dissolve 0.955 mg in 1 mL of DMSO.
- Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C, protected from light.[8] The solid form can be stored for months in the dark at -20°C with a desiccant.[1]

Staining Medium:

- On the day of the experiment, dilute the 1 mM **MitoPY1** stock solution to the desired final working concentration (typically 5-10 μ M) in a suitable live-cell imaging medium (e.g., Dulbecco's Phosphate-Buffered Saline (DPBS) or pre-warmed cell culture medium).[\[1\]](#)[\[4\]](#)[\[6\]](#)
- It is crucial to determine the optimal concentration for each specific cell type and experimental conditions.

Live-Cell Staining and Imaging Protocol for Adherent Cells

- **Cell Culture:** Culture adherent cells on sterile glass-bottom dishes or chambered cover slides suitable for fluorescence microscopy. Grow cells to the desired confluency.
- **Medium Removal:** Aspirate the cell culture medium from the dish.
- **Washing:** Gently wash the cells once with pre-warmed (37°C) live-cell imaging medium.
- **Loading with MitoPY1:** Add the freshly prepared **MitoPY1** staining solution to the cells, ensuring the entire surface of the cells is covered.
- **Incubation:** Incubate the cells for 45-60 minutes at 37°C in a CO₂ incubator.[\[1\]](#)[\[4\]](#) The optimal incubation time may vary depending on the cell type and should be determined empirically.
[\[1\]](#)
- **Washing:** After incubation, remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any excess probe.
- **Co-staining (Optional):** If co-localization studies are desired, a mitochondrial counterstain (e.g., MitoTracker Deep Red) and a nuclear stain (e.g., Hoechst) can be added during or after the **MitoPY1** incubation, following the manufacturer's protocols.[\[1\]](#)[\[4\]](#)
- **Imaging:** Immediately proceed with imaging the cells using a fluorescence microscope (e.g., confocal or epifluorescence) equipped with a live-cell imaging chamber to maintain the cells at 37°C and an appropriate CO₂ level.

- Excitation: Use an excitation wavelength of 488 nm or 510 nm.[1]
- Emission: Collect the fluorescence emission between 527 nm and 580 nm.[1]
- Positive Control (Recommended): To confirm the probe's responsiveness, treat a separate set of stained cells with a known inducer of mitochondrial H_2O_2 , such as 100 μM H_2O_2 or paraquat (1 mM for 24 hours prior to staining), and compare the fluorescence intensity to untreated control cells.[1][4]

Visualizations

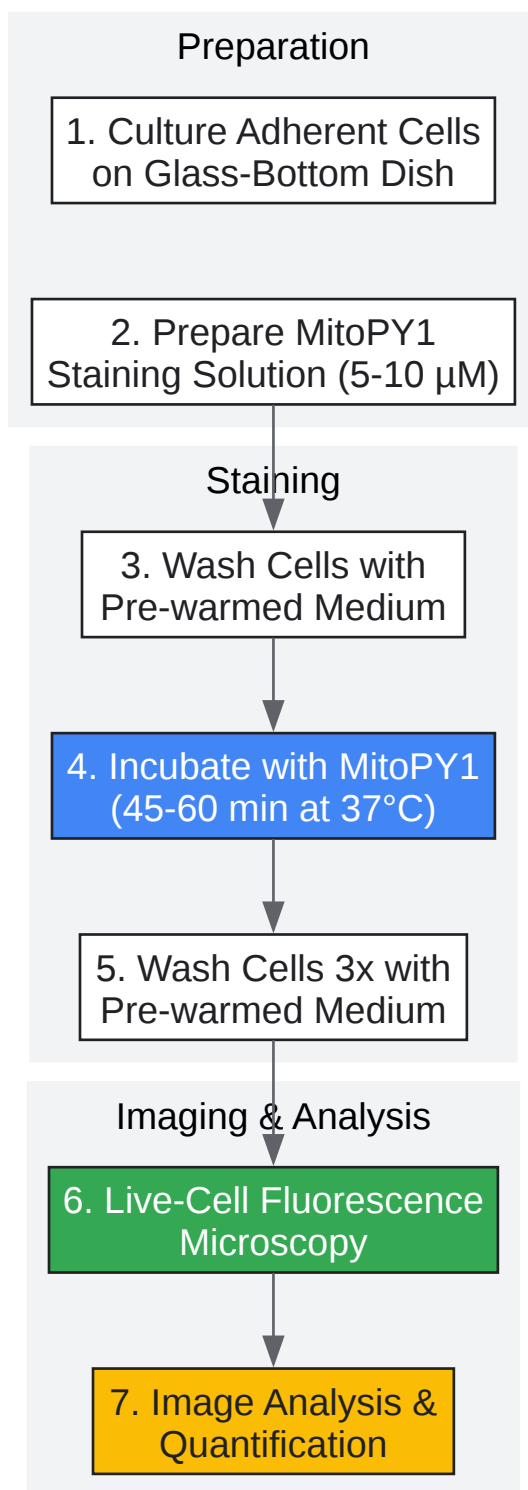
Signaling Pathway of MitoPY1 Activation



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Caption: Mechanism of **MitoPY1** activation by mitochondrial hydrogen peroxide.

Experimental Workflow for Live-Cell Imaging



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Caption: Step-by-step workflow for live-cell imaging with **MitoPY1**.

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